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Compound of Interest

Compound Name: 3,5-Dinitropyridine-2,6-diamine

Cat. No.: B1332154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,5-Dinitropyridine-2,6-diamine, a highly functionalized heterocyclic compound, has garnered

interest within various fields of chemical research, including materials science and medicinal

chemistry. Its structure, featuring a pyridine ring substituted with two amino and two nitro

groups, imparts a unique combination of properties. The electron-withdrawing nature of the

nitro groups significantly influences the electron density of the pyridine ring and the basicity of

the amino groups, leading to distinct physicochemical characteristics. This technical guide

provides a comprehensive overview of the available data on the physicochemical properties of

3,5-Dinitropyridine-2,6-diamine, intended to support research and development activities.

Molecular and Physical Properties
A summary of the key molecular and physical properties of 3,5-Dinitropyridine-2,6-diamine is

presented in Table 1. It is important to note that some of the reported values are predicted and

should be confirmed by experimental data where critical.
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Property Value Source

Molecular Formula C₅H₅N₅O₄ [1]

Molecular Weight 199.12 g/mol [1]

CAS Number 34981-11-8 [1]

Appearance

Likely a solid, given the high

melting/decomposition point of

related compounds.

Inferred

Predicted Boiling Point 527.0 ± 45.0 °C [1]

Predicted Density 1.795 g/cm³ [1]

Thermal Properties
Experimental data on the melting point of 3,5-Dinitropyridine-2,6-diamine is not readily

available in the surveyed literature. However, studies on the closely related N-oxide derivative,

2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), provide strong indications of high thermal

stability. ANPyO is reported to have a melting point above 340°C, with decomposition occurring

at higher temperatures.[2] Differential Scanning Calorimetry (DSC) analysis of ANPyO shows a

significant exothermic decomposition peak at approximately 360.6°C to 365°C.[3][4] This

suggests that 3,5-Dinitropyridine-2,6-diamine is also a thermally stable compound that likely

decomposes before melting.

Solubility Profile
The solubility of 3,5-Dinitropyridine-2,6-diamine has been investigated in several common

organic solvents. A summary of available qualitative solubility data is provided in Table 2. The

compound exhibits solubility in polar aprotic solvents, which is a crucial consideration for its

synthesis, purification, and application in various chemical reactions.
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Solvent Temperature Range (°C) Solubility Trend

N,N-Dimethylformamide (DMF) 31.0 - 84.0 Solubility data available

Dimethyl sulfoxide (DMSO) 31.0 - 66.0 Solubility data available

Ethanol 32.0 - 67.0 Solubility data available

Methanol 20.0 - 66.0 Solubility data available

Note: For detailed quantitative solubility data, please refer to the primary literature.

Acidity and Basicity (pKa)
No experimental pKa values for 3,5-Dinitropyridine-2,6-diamine have been reported in the

reviewed literature. The presence of two strongly electron-withdrawing nitro groups on the

pyridine ring is expected to have a profound effect on the basicity of the molecule. These

groups significantly reduce the electron density on the pyridine nitrogen and the lone pairs of

the amino groups, thereby decreasing their ability to accept a proton. Consequently, 3,5-
Dinitropyridine-2,6-diamine is expected to be a very weak base. The acidity of the amino

protons is also likely enhanced compared to unsubstituted anilines.

Crystal Structure
As of the latest literature review, a definitive experimental crystal structure for 3,5-
Dinitropyridine-2,6-diamine has not been reported. However, the crystal structure of its N-

oxide derivative, 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), has been determined by

single-crystal X-ray diffraction.[2] ANPyO crystallizes in the monoclinic space group C2/c.[2]

This information can serve as a useful reference for computational modeling and for predicting

the crystal packing of the parent compound.

Experimental Protocols
Detailed, specific experimental protocols for the determination of all physicochemical properties

of 3,5-Dinitropyridine-2,6-diamine are not available in a single source. However, established

methodologies for the characterization of organic compounds, particularly nitroaromatic

compounds, can be readily applied.
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Determination of Melting Point/Decomposition
Temperature
A standard method for determining the melting point or decomposition temperature is

Differential Scanning Calorimetry (DSC).

Methodology:

A small, accurately weighed sample (typically 1-5 mg) of 3,5-Dinitropyridine-2,6-diamine is

placed in an aluminum pan.

The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g.,

nitrogen).

The heat flow to the sample is measured as a function of temperature.

An endothermic peak would indicate a melting point, while an exothermic peak would signify

decomposition. The onset temperature of the exothermic peak is typically reported as the

decomposition temperature.

Solubility Determination
The solubility of 3,5-Dinitropyridine-2,6-diamine in various solvents can be determined using

the isothermal shake-flask method.

Methodology:

An excess amount of the solid compound is added to a known volume of the solvent in a

sealed vial.

The vials are agitated in a constant temperature bath for a sufficient time to ensure

equilibrium is reached (e.g., 24-48 hours).

After equilibration, the suspension is filtered to remove the undissolved solid.
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The concentration of the solute in the clear filtrate is determined using a suitable analytical

technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The solubility is expressed as mass per unit volume (e.g., g/L) or moles per unit volume

(mol/L).

pKa Determination for Poorly Soluble Compounds
Due to its expected low aqueous solubility, the pKa of 3,5-Dinitropyridine-2,6-diamine can be

determined using methods suitable for sparingly soluble substances, such as potentiometric or

spectrophotometric titration in co-solvent mixtures.[5]

Methodology:

A series of solutions of the compound are prepared in various ratios of an organic co-solvent

(e.g., methanol or dioxane) and water.

Each solution is titrated with a standardized acid or base.

The pH of the solution is monitored throughout the titration using a calibrated pH meter (for

potentiometric titration), or the change in UV-Vis absorbance at a specific wavelength is

measured (for spectrophotometric titration).

The apparent pKa (pKa') is determined for each co-solvent mixture.

The aqueous pKa is then estimated by extrapolating the pKa' values to 0% organic co-

solvent.

Logical Workflow for Physicochemical
Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical

characterization of 3,5-Dinitropyridine-2,6-diamine.
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Caption: Workflow for the physicochemical characterization of 3,5-Dinitropyridine-2,6-
diamine.

Conclusion
This technical guide has summarized the currently available physicochemical data for 3,5-
Dinitropyridine-2,6-diamine. While some properties have been characterized, there remain

notable gaps in the experimental data, particularly for the melting point, pKa, and crystal

structure. The provided information, including data for the closely related N-oxide derivative

and established experimental methodologies, serves as a valuable resource for researchers
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and professionals working with this compound. Further experimental investigation is

encouraged to fully elucidate the properties of 3,5-Dinitropyridine-2,6-diamine and expand its

potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Contact
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